1-(5-Methoxy-2-[(trimethylsilyl)oxy]phenyl)ethanone
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Overview
Description
1-{5-Methoxy-2-[(trimethylsilyl)oxy]phenyl}ethan-1-one is an organic compound characterized by the presence of a methoxy group and a trimethylsilyl group attached to a phenyl ring, with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-methoxy-2-[(trimethylsilyl)oxy]phenyl}ethan-1-one typically involves the protection of hydroxyl groups using trimethylsilyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The methoxy group is introduced via methylation of the corresponding phenol using methyl iodide and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation and silylation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-{5-Methoxy-2-[(trimethylsilyl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl ethanones.
Scientific Research Applications
1-{5-Methoxy-2-[(trimethylsilyl)oxy]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{5-methoxy-2-[(trimethylsilyl)oxy]phenyl}ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The methoxy group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
1-{5-Methoxy-2-hydroxyphenyl}ethan-1-one: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
1-{5-Methoxy-2-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-one: Contains a bulkier silyl group, affecting its steric and electronic properties.
Uniqueness: 1-{5-Methoxy-2-[(trimethylsilyl)oxy]phenyl}ethan-1-one is unique due to the presence of both methoxy and trimethylsilyl groups, which confer distinct chemical and physical properties. The trimethylsilyl group provides stability and protection during chemical reactions, while the methoxy group enhances the compound’s reactivity and potential biological activity.
Properties
CAS No. |
97389-71-4 |
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Molecular Formula |
C12H18O3Si |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
1-(5-methoxy-2-trimethylsilyloxyphenyl)ethanone |
InChI |
InChI=1S/C12H18O3Si/c1-9(13)11-8-10(14-2)6-7-12(11)15-16(3,4)5/h6-8H,1-5H3 |
InChI Key |
RRJSUXCETPFDSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC)O[Si](C)(C)C |
Origin of Product |
United States |
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